3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Catalog No.
S15852677
CAS No.
M.F
C17H12ClNO2
M. Wt
297.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbald...

Product Name

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

IUPAC Name

3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

InChI

InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3

InChI Key

YCTQBNZIWPJPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a chloro-substituted benzoyl group attached to an indolizine framework. The molecular formula of this compound is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol. The presence of the carbaldehyde functional group makes it a versatile precursor for various

Due to its functional groups. Notably, the carbaldehyde group allows for nucleophilic addition reactions, while the indolizine structure can engage in cyclization and substitution reactions. For example, it can undergo condensation reactions with amines or alcohols to form imines or ethers, respectively. Additionally, the presence of the chloro substituent can facilitate nucleophilic substitutions, making it reactive towards various nucleophiles .

The synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multi-step organic reactions. A common approach includes:

  • Formation of Indolizine: Starting from appropriate substrates such as 2-methylindole and a suitable carbonyl compound through cyclization reactions.
  • Chlorination: Introducing the chloro substituent via electrophilic aromatic substitution.
  • Benzoylation: Reacting the indolizine derivative with benzoyl chloride in the presence of a base to form the benzoyl derivative.
  • Formylation: Finally, converting the resulting compound into the desired carbaldehyde using formylating agents like paraformaldehyde or using Vilsmeier-Haack reaction conditions .

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehydeChloro substituent; versatile precursorPharmaceutical development3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehydeFluorinated analog; altered reactivityMaterial science3-(4-Chloro-3-nitrobenzoyl)-2-methyl-indolizine-1-carbaldehydeContains nitro group; enhanced biological activityChemical research

This comparison highlights the uniqueness of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde in terms of its specific halogen substitution and potential applications in various fields. Further research into these compounds could reveal additional insights into their properties and uses in medicinal chemistry and beyond .

Interaction studies involving 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde focus on its reactivity with biological targets such as enzymes and receptors. Preliminary investigations suggest that compounds with similar structures can interact with cellular pathways related to apoptosis and cell cycle regulation. Further studies are needed to elucidate specific interactions and mechanisms of action for this compound .

Several compounds share structural similarities with 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, including:

  • 3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde: Similar in structure but with a fluorine substituent instead of chlorine, potentially altering its biological activity.
  • 3-(4-Chloro-3-nitrobenzoyl)-2-methyl-indolizine-1-carbaldehyde: Contains both chloro and nitro groups, which may enhance its reactivity and biological properties.

Comparison Table

Compound NameKey FeaturesPotential

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

297.0556563 g/mol

Monoisotopic Mass

297.0556563 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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